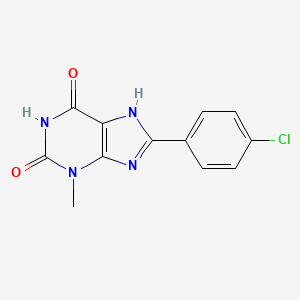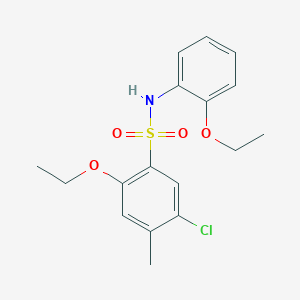
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Descripción general
Descripción
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione, also known as CPT or 8-Cl-cAMP, is a cyclic nucleotide analog that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of cyclic AMP-dependent protein kinase (PKA) and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects by inhibiting PKA, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis. By inhibiting PKA, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can disrupt these processes and induce cell death in cancer cells. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to activate the protein kinase G pathway, which can also induce cell death in cancer cells.
Biochemical and physiological effects:
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potent inhibitory effect on PKA, which makes it a useful tool for studying the role of PKA in cellular processes. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-tumor effects in several types of cancer, making it a promising candidate for cancer therapy. However, one limitation of using 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its potential toxicity, which can limit its usefulness in certain applications.
Direcciones Futuras
There are several future directions for research on 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione. One area of interest is the development of 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione analogs with improved pharmacokinetic properties and reduced toxicity. Additionally, further studies are needed to elucidate the mechanisms of action of 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione and its potential therapeutic applications in various diseases. Finally, the use of 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione in combination with other therapies, such as chemotherapy or immunotherapy, may enhance its anti-tumor effects and improve its clinical utility.
Aplicaciones Científicas De Investigación
8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, cardiovascular disease, and inflammation. It has been shown to have anti-tumor effects in several types of cancer, including breast, lung, and prostate cancer. Additionally, 8-(4-chlorophenyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
8-(4-chlorophenyl)-3-methyl-7H-purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-17-10-8(11(18)16-12(17)19)14-9(15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15)(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDPRCVEEUVGHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)NC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-cyclohexylphenoxy)methyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B3499616.png)
![5-[4-(benzyloxy)-3-methoxybenzyl]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3499631.png)
![diethyl 1-[2-(4-fluorophenyl)ethyl]-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3499633.png)
![N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3499639.png)
![N-[({4-[(phenylacetyl)amino]phenyl}amino)carbonothioyl]-1-benzofuran-2-carboxamide](/img/structure/B3499652.png)
![2-[(3-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B3499662.png)
![1-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B3499664.png)


![5-(4-methoxyphenyl)-2-methyl-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3499682.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B3499687.png)
![N-(4-{[(5-isopropyl-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B3499690.png)
![2,3-dichloro-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B3499705.png)
![N-[3-(isobutyrylamino)phenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B3499711.png)